3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

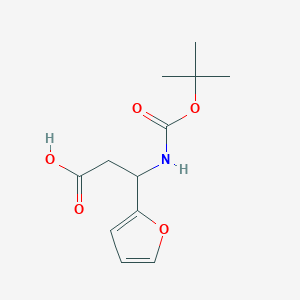

3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway is a robust, three-step process commencing with the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid to yield 3-(furan-2-yl)propenoic acid. This intermediate subsequently undergoes a Michael addition of ammonia to afford the core β-amino acid, 3-amino-3-(furan-2-yl)propanoic acid. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety, yielding the target compound. This guide offers detailed, step-by-step protocols, explains the causal relationships behind experimental choices, and provides characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Furan-Containing β-Amino Acids

β-Amino acids are crucial structural motifs in a plethora of biologically active molecules and are integral to the field of medicinal chemistry. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The furan moiety, a five-membered aromatic heterocycle, is a prevalent feature in numerous pharmaceuticals and natural products, contributing to their biological activity through various molecular interactions.

The target molecule, this compound, is a protected amino acid that serves as a key intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[2] This allows for the controlled and sequential assembly of peptides and other complex organic structures. The chiral version of this molecule is particularly important in the production of compounds with high enantiomeric purity for pharmaceutical applications, including those targeting neurological disorders.[3]

This guide details a reliable and scalable synthetic route to this valuable compound, providing researchers with the necessary information to produce it efficiently and with high purity.

Overall Synthetic Strategy

The synthesis of this compound is approached via a logical three-step sequence. This strategy is designed for efficiency and is based on well-established chemical transformations.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-(Furan-2-yl)propenoic Acid

This initial step involves a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Here, the active methylene protons of malonic acid are deprotonated by a base (piperidine), and the resulting enolate attacks the carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated carboxylic acid.

Protocol:

-

To a 250 mL round-bottom flask, add pyridine (50 mL), furan-2-carbaldehyde (8.9 mmol, 0.85 g), and malonic acid (8.9 mmol, 0.93 g).[4]

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Add piperidine (2.7 mmol, 0.23 g) dropwise to the mixture over 5 minutes.[4]

-

Heat the reaction mixture to 115 °C and stir for 4 hours.[4]

-

After cooling to room temperature, pour the reaction mixture into 100 mL of water.

-

Acidify the mixture to a pH of 5-6 with aqueous HCl, which will cause an orange precipitate to form.[4]

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid product under vacuum to yield 3-(furan-2-yl)propenoic acid.

Causality and Trustworthiness: The use of pyridine as a solvent and piperidine as a catalyst is a well-established combination for the Knoevenagel-Doebner modification, which drives the reaction towards the formation of the α,β-unsaturated acid. The acidic workup ensures the protonation of the carboxylate to yield the final carboxylic acid product. This protocol is self-validating through the expected formation of a precipitate upon acidification.

Step 2: Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid

This step utilizes a Michael (conjugate) addition of ammonia to the electron-deficient β-carbon of the α,β-unsaturated acid. This reaction directly installs the required amino group at the β-position.

Protocol:

-

In a high-pressure reaction vessel, dissolve 3-(furan-2-yl)propenoic acid (5 mmol, 0.69 g) in 50 mL of concentrated aqueous ammonia.

-

Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After cooling the vessel to room temperature, carefully vent any excess pressure.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a water/ethanol mixture to yield 3-amino-3-(furan-2-yl)propanoic acid.

Causality and Trustworthiness: The use of a sealed vessel and elevated temperature is necessary to facilitate the nucleophilic attack of ammonia on the double bond, which is less reactive than in the corresponding ester. The reaction's completion can be verified by the disappearance of the starting material on TLC. The purification by recrystallization is a standard method for obtaining pure amino acids.

Step 3: Synthesis of this compound

The final step is the protection of the amino group using di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the Boc-anhydride.

Protocol:

-

Dissolve 3-amino-3-(furan-2-yl)propanoic acid (3 mmol, 0.465 g) in a mixture of 1,4-dioxane (15 mL) and water (15 mL).

-

Add sodium hydroxide (3.3 mmol, 0.132 g) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (3.3 mmol, 0.72 g) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

After the reaction is complete (monitored by TLC), remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted Boc-anhydride and other non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Causality and Trustworthiness: The use of a mixed solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc-anhydride. The basic conditions are crucial for the reaction to proceed efficiently. The acidic workup protonates the carboxylic acid and allows for its extraction into an organic solvent, separating it from inorganic salts.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3-(Furan-2-yl)propenoic acid | C₇H₆O₃ | 138.12 | 80-90% |

| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | 60-70% |

| This compound | C₁₂H₁₇NO₅ | 255.27 | 85-95% |

Alternative Synthetic Approaches: Enzymatic Synthesis

For enantioselective synthesis, enzymatic methods present a "green" and highly specific alternative. Nitrile-hydrolyzing enzymes from Rhodococcus species have been successfully employed in the synthesis of β-amino acids.[1] This approach could involve the enantioselective hydrolysis of a corresponding β-aminonitrile precursor. While highly efficient and selective, this method may require specialized equipment and expertise in biocatalysis.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-understood and widely practiced organic transformations, ensuring reproducibility. This guide serves as a valuable resource for researchers requiring this important building block for their work in drug discovery and peptide synthesis.

References

-

Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

-

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. MySkinRecipes. [Link]

-

This compound. MySkinRecipes. [Link]

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

Enantioselective Synthesis of Boc-β-Amino Furan Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the enantioselective synthesis of tert-butoxycarbonyl (Boc)-protected β-amino furan acids, a class of compounds of significant interest in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with controlling stereochemistry at the β-position, this document outlines two robust and field-proven strategies: organocatalytic asymmetric Mannich reactions and chiral auxiliary-mediated diastereoselective syntheses. By delving into the mechanistic underpinnings and providing detailed, adaptable protocols, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to construct these valuable chiral building blocks with high efficiency and stereocontrol.

Introduction: The Significance and Challenge of Chiral β-Amino Furan Acids

β-Amino acids and their derivatives are crucial structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The furan moiety, a privileged heterocycle in medicinal chemistry, imparts unique electronic and steric properties to molecules, often leading to enhanced biological activity. The combination of these two pharmacophores in the form of Boc-β-amino furan acid presents a highly valuable building block for the synthesis of novel therapeutics.

The primary challenge in the synthesis of these compounds lies in the stereoselective formation of the C-N and C-C bonds at the β-position of the carboxylic acid. Traditional synthetic methods often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Consequently, the development of efficient enantioselective methodologies is of paramount importance. This guide will focus on two powerful and complementary approaches to address this challenge.

Strategy 1: Organocatalytic Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction has emerged as a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds.[2] This approach relies on the use of small, chiral organic molecules as catalysts to create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of Boc-β-amino furan acid, a three-component Mannich reaction involving furfural, a Boc-protected amine source, and a suitable acetate equivalent is a highly convergent and atom-economical strategy.

Mechanistic Rationale: The Power of Chiral Brønsted Acids and Enamine Catalysis

Two primary organocatalytic modes of activation are particularly relevant here: chiral Brønsted acid catalysis and enamine catalysis.

-

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids, such as those derived from BINOL, act as bifunctional catalysts.[3][4] The acidic proton activates the imine electrophile, generated in situ from furfural and a Boc-protected amine precursor, by protonation. Simultaneously, the basic oxygen of the phosphate can interact with the nucleophile, organizing the transition state to favor the approach from one specific face, thus inducing high enantioselectivity.[5]

-

Proline and its Derivatives: L-proline and its analogs catalyze the Mannich reaction through an enamine-based mechanism.[6][7] The catalyst reacts with a ketone or aldehyde nucleophile to form a chiral enamine, which then attacks the imine electrophile. The stereochemistry is controlled by the rigid structure of the proline-derived enamine, which shields one face of the nucleophile.[8]

Proposed Synthetic Protocol: Chiral Phosphoric Acid-Catalyzed Mannich Reaction

This protocol is adapted from established procedures for the asymmetric Mannich reaction of aldehydes with N-Boc imines.[9]

Reaction Scheme:

Figure 1: Proposed organocatalytic synthesis of Boc-β-amino furan ester.

Step-by-Step Methodology:

-

Imine Formation (in situ): To a solution of furfural (1.0 mmol) and a suitable Boc-protected amine source (e.g., tert-butyl carbamate, 1.1 mmol) in a dry, non-polar solvent (e.g., toluene, 5 mL) at room temperature, add a dehydrating agent (e.g., MgSO₄, 200 mg). Stir the mixture for 1-2 hours to facilitate the formation of the N-Boc imine.

-

Catalytic Mannich Reaction: To the mixture containing the in situ generated imine, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%). Cool the reaction mixture to the optimized temperature (typically between -20 °C and room temperature).

-

Nucleophile Addition: Slowly add the silyl ketene acetal (e.g., 1-methoxy-1-(trimethylsiloxy)ethene, 1.5 mmol) to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification and Hydrolysis: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-β-amino furan ester. Subsequent hydrolysis of the ester group under standard conditions (e.g., LiOH in THF/H₂O) will yield the desired Boc-β-amino furan acid.

Expected Performance and Considerations

The success of this reaction is highly dependent on the choice of catalyst, solvent, and temperature. The data presented below is representative of analogous systems and serves as a starting point for optimization.

Table 1: Representative Performance of Chiral Phosphoric Acid-Catalyzed Mannich Reactions

| Entry | Aldehyde | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Silyl Ketene Acetal | (R)-TRIP (5) | Toluene | -20 | 95 | 98 | [9] |

| 2 | Furfural | Malonate | Cinchona Alkaloid (10) | CH₂Cl₂ | -40 | 88 | 92 | Analogous to[10] |

| 3 | Cinnamaldehyde | Silyl Ketene Acetal | (S)-TRIP (2) | MTBE | -78 | 99 | 99 | [9] |

Causality Behind Experimental Choices:

-

Solvent: Non-polar solvents like toluene are generally preferred as they enhance the hydrogen-bonding interactions between the catalyst and the substrates.

-

Temperature: Lower temperatures often lead to higher enantioselectivities by reducing the thermal energy of the system and favoring the more ordered, lower-energy transition state.

-

Catalyst: The steric and electronic properties of the chiral phosphoric acid are critical. The bulky substituents on the BINOL backbone create a well-defined chiral pocket that effectively shields one face of the imine.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

An alternative and highly reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary.[11] A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

Mechanistic Rationale: Steric Hindrance and Chelation Control

The efficacy of a chiral auxiliary relies on its ability to create a significant steric bias, forcing the incoming nucleophile or electrophile to approach from a specific direction. Common and effective chiral auxiliaries include Evans' oxazolidinones and Ellman's tert-butanesulfinamide.[12][13]

-

Evans' Oxazolidinone Auxiliaries: When attached to a carboxylic acid derivative, the bulky substituents on the oxazolidinone ring effectively block one face of the corresponding enolate, leading to highly diastereoselective alkylation or addition reactions.[12]

-

tert-Butanesulfinamide: This versatile chiral amine surrogate can be condensed with aldehydes, such as furfural, to form chiral N-sulfinyl imines. The sulfinyl group can act as a chelating moiety with a metal cation (e.g., from an organometallic nucleophile) to form a rigid six-membered ring transition state, which directs the nucleophilic attack to one face of the imine.[13][14]

Proposed Synthetic Protocol: Diastereoselective Addition to an N-furfuryl-tert-butanesulfinamide

This protocol is based on well-established procedures for the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines.[14]

Reaction Scheme:

Figure 2: Proposed synthesis of Boc-β-amino furan acid via a chiral auxiliary.

Step-by-Step Methodology:

-

Chiral Imine Formation: In a round-bottom flask, dissolve furfural (1.0 mmol) and (R)-tert-butanesulfinamide (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂). Add a Lewis acid catalyst (e.g., Ti(OEt)₄, 1.5 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Purify the resulting chiral N-furfuryl-tert-butanesulfinamide by column chromatography.

-

Diastereoselective Addition: Dissolve the purified chiral imine (1.0 mmol) in a dry, ethereal solvent (e.g., THF) and cool to -78 °C. In a separate flask, prepare the lithium enolate of tert-butyl acetate by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C, followed by the addition of tert-butyl acetate. Slowly add the pre-formed enolate solution to the solution of the chiral imine.

-

Reaction Monitoring and Work-up: Stir the reaction at -78 °C for several hours, monitoring its progress by TLC. Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification and Deprotection: Purify the crude product by flash column chromatography to isolate the diastereomerically enriched β-amino ester.

-

Auxiliary Cleavage and Boc Protection: Cleave the sulfinyl group under acidic conditions (e.g., HCl in methanol). Neutralize the resulting amine salt and protect it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford the Boc-protected β-amino ester.

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/H₂O) to obtain the final product.

Expected Performance and Considerations

The diastereoselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 2: Representative Performance of Diastereoselective Additions to Chiral N-Sulfinyl Imines

| Entry | Aldehyde | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | Benzaldehyde | Lithium enolate of ethyl acetate | >98:2 | 85 | [13] |

| 2 | Isovaleraldehyde | Reformatsky reagent | 95:5 | 78 | [14] |

| 3 | Furfural | Grignard Reagent | 90:10 | 82 | Analogous to[14] |

Causality Behind Experimental Choices:

-

Chiral Auxiliary: tert-Butanesulfinamide is chosen for its high stereodirecting ability, stability, and ease of removal. Both enantiomers are commercially available, allowing access to either enantiomer of the final product.

-

Nucleophile: The choice of the ester enolate is crucial. The counterion (e.g., lithium, titanium) can influence the degree of chelation and, consequently, the diastereoselectivity.

-

Deprotection and Protection Sequence: The cleavage of the auxiliary followed by immediate Boc protection is a standard and efficient sequence to obtain the desired N-protected product.

Conclusion and Future Perspectives

The enantioselective synthesis of Boc-β-amino furan acid is an achievable yet challenging endeavor. This guide has detailed two powerful and complementary strategies: organocatalytic asymmetric Mannich reactions and chiral auxiliary-mediated diastereoselective additions. The choice between these methods will depend on factors such as substrate scope, catalyst/auxiliary cost and availability, and desired scale of the reaction.

The organocatalytic approach offers the advantage of catalytic efficiency and atom economy, while the chiral auxiliary method often provides high and reliable stereocontrol. Both pathways are amenable to optimization and adaptation for specific synthetic needs.

Future research in this area will likely focus on the development of more active and selective catalysts, the expansion of the substrate scope to include more complex furan derivatives, and the application of these methodologies in the total synthesis of biologically active natural products and pharmaceuticals. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their pursuit of these important chiral molecules.

References

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. MDPI. [Link]

-

Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. PubMed. [Link]

-

Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. PubMed. [Link]

-

PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

-

Versatile In Situ Generated N-Boc-Imines: Application to Phase-Transfer-Catalyzed Asymmetric Mannich-Type Reactions. PubMed. [Link]

-

An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl) imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides. Royal Society of Chemistry. [Link]

-

New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Bentham Science. [Link]

-

10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

-

Organocatalytic Asymmetric Mannich Reaction of Malonates with Imines. Thieme. [Link]

-

The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

L-proline-catalyzed Mannich reaction of NH-iminotrifluoroethylphosphonate and acetone. ResearchGate. [Link]

-

Chiral phosphoric acid-catalyzed addition of thiols to N-acyl imines: access to chiral N,S-acetals. PubMed. [Link]

-

Proline-catalysed Mannich reactions of acetaldehyde. Nature. [Link]

-

Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

-

Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis. National Institutes of Health. [Link]

-

Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently. Beilstein Journals. [Link]

-

Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

-

10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

-

The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal. [Link]

-

Chiral phosphoric acid-catalyzed enantioselective three-component Mannich reaction of acyclic ketones, aldehydes and anilines. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. sci-hub.box [sci-hub.box]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral phosphoric acid-catalyzed addition of thiols to N-acyl imines: access to chiral N,S-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 14. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Boc-β-Alanine: A Technical Guide for Drug Development Professionals

Introduction: The Role of Spectroscopic Analysis in Peptide Synthesis and Drug Discovery

In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. N-tert-butoxycarbonyl (Boc)-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. The Boc protecting group facilitates the controlled, stepwise assembly of peptide chains, and its successful installation and subsequent removal are critical checkpoints in the synthesis workflow.

This technical guide provides an in-depth examination of the spectroscopic data for a key building block, N-Boc-β-alanine . While the initial request specified Boc-furan-β-alanine, a comprehensive search of the public domain did not yield specific experimental spectroscopic data for this particular derivative. Therefore, we will utilize the well-characterized and structurally similar N-Boc-β-alanine as a representative model. The principles and methodologies discussed herein are directly applicable to the analysis of more complex derivatives, and we will include theoretical considerations for how a furan moiety would influence the spectroscopic signatures.

Molecular Structure and Key Spectroscopic Features

N-Boc-β-alanine is an achiral β-amino acid derivative that serves as a versatile linker in various pharmaceutical applications, including the development of PROTACs.[1][2] Its structure comprises a tert-butoxycarbonyl protecting group attached to the nitrogen of β-alanine.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Data Interpretation for N-Boc-β-alanine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | broad singlet | 1H | -NH- |

| ~3.4 | quartet | 2H | -NH-CH₂ -CH₂-COOH |

| ~2.5 | triplet | 2H | -NH-CH₂-CH₂ -COOH |

| 1.44 | singlet | 9H | -C(CH₃ )₃ |

| ~11.0 | broad singlet | 1H | -COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expert Insights:

-

The broadness of the -NH and -COOH signals is due to hydrogen bonding and, in the case of the amine proton, quadrupolar coupling with the nitrogen atom. In D₂O, these signals will disappear due to proton-deuterium exchange, a key diagnostic tool.

-

The quartet and triplet patterns of the methylene protons arise from spin-spin coupling, confirming their adjacent positions in the β-alanine backbone.

-

The singlet at 1.44 ppm integrating to 9H is the characteristic signature of the tert-butyl group of the Boc protecting group. Its sharp, singlet nature is due to the magnetic equivalence of the nine protons.

Theoretical Considerations for Boc-furan-β-alanine:

The introduction of a furan ring, for instance at the β-position of the alanine backbone, would significantly alter the ¹H NMR spectrum. We would expect to see:

-

Signals in the aromatic region (typically 6.0-8.0 ppm) corresponding to the furan protons. The specific chemical shifts and coupling patterns would depend on the substitution pattern of the furan ring.

-

The methylene protons of the β-alanine backbone would likely experience a downfield shift due to the electron-withdrawing nature of the aromatic furan ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: The spectral width is much larger, typically 0-200 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required to achieve a good signal-to-noise ratio.

Data Interpretation for N-Boc-β-alanine

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C OOH |

| ~156 | -NH-C O-O- |

| ~80 | -C (CH₃)₃ |

| ~38 | -NH-CH₂ -CH₂-COOH |

| ~35 | -NH-CH₂-CH₂ -COOH |

| ~28 | -C(CH₃ )₃ |

Note: Chemical shifts are approximate and can vary based on experimental conditions. [3][4] Expert Insights:

-

The carbonyl carbons of the carboxylic acid and the Boc group are the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.

-

The quaternary carbon of the tert-butyl group appears around 80 ppm.

-

The two methylene carbons of the β-alanine backbone are found in the aliphatic region.

-

The methyl carbons of the Boc group are the most upfield signals.

Theoretical Considerations for Boc-furan-β-alanine:

A furan substituent would introduce new signals in the ¹³C NMR spectrum, typically in the range of 100-150 ppm, corresponding to the aromatic carbons of the furan ring. The exact chemical shifts would be influenced by the position of attachment to the β-alanine backbone.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid N-Boc-β-alanine sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Data Interpretation for N-Boc-β-alanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc group) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (Boc group) |

Note: These are characteristic absorption ranges and may vary slightly. [5][6][7] Expert Insights:

-

The very broad O-H stretch is a hallmark of a carboxylic acid due to extensive hydrogen bonding.

-

The presence of two distinct carbonyl peaks is a key indicator of the successful synthesis of N-Boc-β-alanine, corresponding to the carboxylic acid and the Boc protecting group.

-

The N-H stretch and bend confirm the presence of the protected amine.

Theoretical Considerations for Boc-furan-β-alanine:

The IR spectrum of Boc-furan-β-alanine would be expected to show additional peaks characteristic of the furan ring, including:

-

C-H stretching of the aromatic ring (~3100 cm⁻¹).

-

C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).

Mass Spectrometry (MS)

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of N-Boc-β-alanine in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

Figure 3: Workflow for ESI-Mass Spectrometry.

Data Interpretation for N-Boc-β-alanine

The molecular weight of N-Boc-β-alanine (C₈H₁₅NO₄) is 189.21 g/mol . [6]

-

Positive Ion Mode:

-

[M+H]⁺: m/z ≈ 190.1 (protonated molecule)

-

[M+Na]⁺: m/z ≈ 212.1 (sodium adduct)

-

[M-Boc+H]⁺: m/z ≈ 90.1 (loss of the Boc group)

-

-

Negative Ion Mode:

-

[M-H]⁻: m/z ≈ 188.1 (deprotonated molecule)

-

Expert Insights:

-

The presence of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is the primary confirmation of the compound's identity.

-

Observing characteristic fragments, such as the loss of the Boc group, provides further structural validation. The Boc group is known to be labile under certain MS conditions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, providing definitive confirmation of the molecular formula.

Theoretical Considerations for Boc-furan-β-alanine:

The molecular weight of Boc-furan-β-alanine would be higher than that of N-Boc-β-alanine due to the addition of the furan moiety. The exact mass would depend on the specific furan derivative used. The fragmentation pattern in MS/MS experiments would be expected to show fragments corresponding to the furan ring and the β-alanine backbone, providing valuable structural information.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The spectroscopic characterization of N-Boc-β-alanine, and by extension other protected amino acids, is not a matter of relying on a single technique. Rather, it is the synergistic integration of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that provides an unambiguous structural elucidation. Each technique offers a unique piece of the puzzle: NMR reveals the carbon-hydrogen framework, IR identifies the functional groups, and MS confirms the molecular weight and elemental composition.

For the researcher engaged in peptide synthesis and drug development, a thorough understanding of these spectroscopic techniques is not merely an academic exercise. It is a critical component of quality control, ensuring the integrity of starting materials and the successful outcome of complex synthetic pathways. By applying the principles and protocols outlined in this guide, scientists can confidently characterize their molecules and advance their research with the highest degree of scientific rigor.

References

- Kolev, T., Spiteller, M., & Koleva, B. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 38(1), 45–50.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Spectroscopic Analyses of Protein. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). BOC-D-alanine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. PubChem. Retrieved from [Link]

-

Organic Communications. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-beta-Ala-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. PMC. Retrieved from [Link]

-

Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Avantes. (n.d.). SPECTROSCOPIC TECHNIQUES FOR PROTEIN ANALYSIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Beta-Ala-OSu. PubChem. Retrieved from [Link]

Sources

- 1. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine | C8H15NO4 | CID 76809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperazine: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)piperazine (m-CPP), a significant compound in medicinal chemistry and neuropharmacological research. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative that explains the causality behind experimental choices and provides actionable insights for researchers, scientists, and drug development professionals.

Introduction and Significance

1-(3-Chlorophenyl)piperazine, often abbreviated as m-CPP, is a psychoactive compound belonging to the phenylpiperazine class of drugs. While it has been explored for its own therapeutic potential, its primary significance in the pharmaceutical landscape lies in its role as a crucial synthetic intermediate and a major metabolite of several well-established antidepressant medications, including Trazodone, Nefazodone, and Etoperidone.[1][2] The study of m-CPP is therefore pivotal for understanding the pharmacological profile, efficacy, and side effects of these parent drugs.

Its interaction with serotonin (5-HT) receptors, particularly as a 5-HT2C receptor agonist, makes it a valuable tool in neuroscience research for investigating mood disorders, anxiety, and other conditions modulated by the serotonergic system.[2][3] This guide will delve into the essential physicochemical properties of m-CPP, detail its synthetic pathways, and explore its multifaceted applications in modern drug discovery and development.

Physicochemical Properties of 1-(3-Chlorophenyl)piperazine

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. The properties of 1-(3-Chlorophenyl)piperazine and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred in experimental settings due to its increased stability and solubility in aqueous media.[4][5]

| Property | Value | Source |

| Chemical Name | 1-(3-Chlorophenyl)piperazine | [6] |

| Synonyms | m-CPP, meta-Chlorophenylpiperazine | [5][7] |

| CAS Number | 6640-24-0 (free base) | [6][8] |

| CAS Number | 65369-76-8 (hydrochloride salt) | |

| Molecular Formula | C₁₀H₁₃ClN₂ (free base) | [6][8] |

| Molecular Weight | 196.68 g/mol (free base) | [8] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 210-214 °C (hydrochloride salt, dec.) | [6] |

| Boiling Point | 105 °C | [6] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. Sparingly soluble in water. The hydrochloride salt is soluble in water. | [3][4] |

Synthesis of 1-(3-Chlorophenyl)piperazine: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of 1-(3-Chlorophenyl)piperazine is a multi-step process that is well-documented in the chemical literature. The following protocol outlines a common and reliable synthetic route, starting from readily available precursors.

Diagram of the Synthetic Workflow

Caption: m-CPP as an agonist at the postsynaptic 5-HT2C receptor.

Conclusion

1-(3-Chlorophenyl)piperazine is a compound of considerable interest in the fields of medicinal chemistry and neuropharmacology. Its well-defined synthesis, coupled with its significant role as a pharmaceutical intermediate and a pharmacologically active metabolite, ensures its continued relevance in both academic research and industrial drug development. A comprehensive understanding of its properties and synthesis is essential for any scientist working with or developing compounds that interact with the serotonergic system.

References

-

PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

-

IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Pharmaffiliates. (n.d.). CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 14676-03-0 | 3-((tert-Butoxycarbonyl)amino)-3.... Retrieved from [Link]

-

IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 4. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 6640-24-0 CAS MSDS (1-(3-Chlorphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scbt.com [scbt.com]

The Expanding Frontier: A Technical Guide to the Biological Potential of Furan-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides and proteins represents a powerful strategy in modern drug discovery and chemical biology. Among these, furan-containing amino acids have emerged as a particularly versatile class of building blocks. The unique electronic and steric properties of the furan ring, a five-membered aromatic heterocycle, bestow novel conformational features upon peptides and can act as a bioisosteric replacement for phenyl groups, often leading to improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and diverse biological potential of furan-containing amino acids. We will explore their role in constraining peptide conformations, their application as bioisosteres in drug design, and their significant therapeutic potential, including antimicrobial, anticancer, and enzyme-inhibitory activities. Detailed experimental protocols, comparative data, and visual schematics are provided to equip researchers with the knowledge to harness the potential of these unique molecular tools.

Part 1: Introduction to Furan-Containing Amino Acids

The Furan Scaffold: A Privileged Motif in Medicinal Chemistry

The furan ring is a prominent structural motif found in numerous natural products and clinically significant drugs.[1] Its planar, aromatic character, combined with the presence of an oxygen heteroatom, imparts distinct electronic properties, including the capacity for hydrogen bonding and π–π stacking interactions, which are crucial for molecular recognition at biological targets.[2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[3][4] This inherent bioactivity makes the furan scaffold a privileged starting point for the design of novel therapeutic agents.

Unique Physicochemical Properties of Furan-Containing Amino Acids

Furan is a colorless, volatile liquid with a chloroform-like odor that is soluble in most organic solvents but only slightly soluble in water.[5][6] When incorporated as a side chain in an amino acid, the furan moiety introduces a unique combination of aromaticity and polarity. Compared to its carbocyclic analogue, benzene, the furan ring is more electron-rich and polar, which can influence solubility and interactions with biological targets. The physicochemical properties, such as pKa and lipophilicity (logP/logD), of furan-containing amino acids can be fine-tuned through substitution on the furan ring, offering a valuable tool for medicinal chemists to optimize drug-like properties.[7] For instance, the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as a significant contributor to the drug binding defect in uremic plasma, highlighting the impact of these molecules on protein binding.[7]

Overview of Biological Activities and Therapeutic Potential

The incorporation of furan-containing amino acids into peptides and other molecules has led to the discovery of compounds with a broad range of biological activities. These include potent antimicrobial and anticancer agents, as well as inhibitors of key enzymes involved in disease progression.[8][9] Furthermore, the unique conformational constraints imposed by furanoid sugar amino acids have been exploited to design peptidomimetics with enhanced stability and biological activity.[10][11] The ability of the furan ring to act as a bioisostere for the ubiquitous phenyl group offers a powerful strategy to modulate a compound's pharmacodynamic and pharmacokinetic properties, addressing potential metabolic liabilities associated with phenyl rings.[12]

Part 2: Synthesis and Incorporation of Furan-Containing Amino Acids

Chemical Synthesis of Furan-Containing Amino Acids

The synthesis of furan-containing amino acids can be achieved through various established organic chemistry methodologies.

2.1.1. General Synthetic Strategies

Several classical methods for furan synthesis can be adapted for the preparation of furan-containing amino acid precursors. These include:

-

Paal-Knorr Synthesis: This involves the cyclization of 1,4-dicarbonyl compounds with a dehydrating agent.[13]

-

Feist-Benary Furan Synthesis: This method utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound.[14]

-

From other heterocycles: Furans can be synthesized via the Diels-Alder reaction of oxazoles with acetylenic dienophiles.[13]

Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the toolbox for creating diverse and functionalized furan-containing amino acids.

2.1.2. Example: Step-by-Step Synthesis of a Furanoid Amino Acid

A novel approach to synthesizing furanoid sugar amino acids involves an intramolecular 5-exo SN2 opening of a hexose-derived terminal aziridine ring. This reaction, occurring during pyridinium dichromate oxidation of the primary δ-hydroxyl group, leads to the formation of the furanoid sugar amino acid framework in a single step.[10][11]

Biosynthesis of Naturally Occurring Furan-Containing Compounds

Nature has evolved elegant enzymatic pathways for the synthesis of furan-containing molecules.

2.2.1. Furan Fatty Acid (FuFA) Pathway

Furan fatty acids are found in various organisms and are implicated in protecting against oxidative damage.[15] Their biosynthesis in bacteria is proposed to start with the methylation of a cis-monounsaturated fatty acid, followed by desaturation and subsequent oxygen-dependent cyclization to form the furan ring.[15][16] A distinct pathway is suggested in algae, which involves a lipoxygenase-catalyzed oxidation as the initial step.[15]

Caption: Contrasting biosynthetic pathways of furan fatty acids in bacteria and algae.

Incorporation into Peptides and Proteins

2.3.1. Solid-Phase Peptide Synthesis (SPPS) with Furan-Containing Amino Acids

The incorporation of furan-containing amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[12][17] However, the unique structure of some furan-containing amino acids may present challenges such as steric hindrance, which can be overcome by using more potent coupling reagents or extending reaction times.[17]

2.3.2. Detailed SPPS Protocol for a Furan-Containing Peptide

This protocol outlines the manual synthesis of a generic furan-containing peptide on Rink Amide resin using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected furan-containing amino acid

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.[12]

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.[17]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence, including the furan-containing amino acid.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Part 3: Furan-Containing Amino Acids in Peptide and Protein Design

Furan-Containing Amino Acids as Conformational Constraints

The conformational flexibility of peptides is a major hurdle in drug design, as it can lead to reduced receptor affinity and increased susceptibility to proteolysis. Introducing conformational constraints can stabilize bioactive conformations and enhance therapeutic properties.

3.1.1. Induction of Turn Structures in Peptides

Furanoid sugar amino acids have been shown to be potent inducers of turn structures in peptides.[10][11] For example, their incorporation into Leu-enkephalin analogues resulted in folded conformations featuring an unusual nine-membered pseudo β-turn-like structure, stabilized by a strong intramolecular hydrogen bond.[10][11] This conformational ordering is crucial for the biological activity of many peptides.

3.1.2. Impact on Peptide Stability and Bioavailability

By rigidifying the peptide backbone, furan-containing amino acids can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[8] Furthermore, the modulation of physicochemical properties by the furan moiety can improve cell permeability and overall bioavailability.[8]

Furan Rings as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[18]

3.2.1. Phenyl-to-Furan Bioisosteric Replacement in Drug Design

The phenyl group is a common motif in many drugs, but it can be susceptible to metabolic oxidation. The furan ring serves as a viable bioisostere for the phenyl ring, offering distinct electronic and steric properties that can modulate a compound's pharmacodynamic and pharmacokinetic profile.[12] This substitution can lead to improved potency, selectivity, metabolic stability, and solubility.[12]

3.2.2. Comparative Analysis: Phenyl vs. Furan Analogs

| Property | Phenyl Ring | Furan Ring | Rationale for Substitution |

| Aromaticity | High | Moderate | Can alter electronic interactions with the target. |

| Polarity | Non-polar | More polar | May improve aqueous solubility. |

| Metabolism | Susceptible to oxidation | Can alter metabolic pathways | Potential to reduce formation of reactive metabolites. |

| Size | Larger | Smaller | Can fine-tune steric fit in a binding pocket. |

| Hydrogen Bonding | π-system can act as an acceptor | Oxygen can act as a hydrogen bond acceptor | Provides an additional point for specific interactions. |

Part 4: Biological Applications and Therapeutic Potential

Antimicrobial and Antiviral Activity

Furan-containing compounds have long been recognized for their antimicrobial properties.

4.1.1. Mechanism of Action and Structure-Activity Relationships

The antimicrobial activity of furan derivatives is often attributed to the ability of the furan ring to participate in redox cycling, leading to the generation of reactive oxygen species that are toxic to microbial cells.[2] The nature and position of substituents on the furan ring can significantly influence the antimicrobial potency and spectrum of activity.[4]

4.1.2. Table: Antimicrobial Activity of Selected Furan-Containing Compounds

| Compound | Target Organism | Activity (MIC) | Reference |

| Furan-based derivative | Escherichia coli | Significant | [3] |

| Furan-based derivative | Staphylococcus aureus | Significant | [3] |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Active | [3] |

| Substituted furan amino acid derivatives | Gram-negative bacteria | Highly active | [17] |

Anticancer Activity

The furan scaffold is present in several compounds with promising anticancer activity.

4.2.1. Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Furan-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[11] The conjugation of furan moieties to tripeptides has yielded novel compounds with potent activity against human cervical cancer cells.[9]

4.2.2. Table: Anticancer Activity of Selected Furan-Based Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Furan-based derivative 4 | MCF-7 (Breast) | Micromolar range | [11] |

| Furan-conjugated tripeptide 4 | HeLa (Cervical) | 0.15 ± 0.05 µg/mL | [8] |

Enzyme Inhibition

The unique structural and electronic features of furan-containing amino acids make them attractive for the design of enzyme inhibitors.

4.3.1. Furan-Containing Peptides as Protease Inhibitors (e.g., PAD4, Furin)

Furan-containing peptides have been developed as inhibitors of protein arginine deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis.[3][19] In these inhibitors, the furan ring acts as a "warhead," interacting with key residues in the enzyme's active site.[3][19] Similarly, furan-capped tripeptides have shown inhibitory activity against proteases from the dengue and West Nile viruses.[8]

4.3.2. Design Strategies for Furan-Based Enzyme Inhibitors

The design of furan-based enzyme inhibitors often involves incorporating the furan moiety into a peptide or peptidomimetic scaffold that mimics the natural substrate of the target enzyme.[20] The furan ring can be strategically positioned to interact with the catalytic machinery or key binding pockets of the enzyme, leading to potent and selective inhibition.

Caption: A workflow for the rational design of furan-based enzyme inhibitors.

Neuroprotective and Other Biological Activities

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's.[7] Their antioxidant and anti-inflammatory properties are thought to contribute to these effects by mitigating oxidative stress and neuroinflammation.[7]

Furan-Containing Amino Acids as Fluorescent Probes

The inherent fluorescence of some furan derivatives, or the ability to create fluorescent analogues, makes furan-containing amino acids valuable tools in chemical biology.[21] Dibenzofuran α-amino acids, for example, have been synthesized as conformationally rigid fluorescent probes to study protein-protein interactions and biological mechanisms.[21] These probes offer the advantage of being smaller than traditional extrinsic fluorophores and can be site-specifically incorporated into peptides.[21]

Part 5: Future Perspectives and Conclusion

Emerging Trends and Future Directions in Research

The field of furan-containing amino acids is poised for significant growth. Future research will likely focus on:

-

Expansion of the chemical space: The development of novel synthetic methodologies to create a wider diversity of furan-containing amino acids with unique functionalities.

-

Biocatalysis: The use of enzymatic and whole-cell systems for the green and efficient synthesis of these compounds.[22]

-

Advanced peptidomimetics: The design of more sophisticated peptidomimetics incorporating furan-containing amino acids to tackle challenging drug targets.

-

Protein engineering: The genetic incorporation of furan-containing amino acids into proteins to create novel biocatalysts and therapeutic proteins.

Concluding Remarks on the Potential of Furan-Containing Amino Acids

Furan-containing amino acids represent a versatile and powerful class of building blocks for researchers in chemistry, biology, and medicine. Their unique combination of physicochemical properties and diverse biological activities makes them valuable tools for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. As our understanding of their synthesis and biological effects continues to grow, so too will their impact on the landscape of drug discovery and biotechnology.

Part 6: References

-

BenchChem. (2025). Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers.

-

Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., & Nagaraj, R. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(22), 7710–7721. [Link]

-

Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., & Nagaraj, R. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(22), 7710-7721. [Link]

-

BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

-

BenchChem. (2025). The Intricate Pathways of Nature's Furan Factories: A Technical Guide to Biosynthesis.

-

Delves, M. G., et al. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. The Journal of Organic Chemistry, 85(15), 9839–9847. [Link]

-

Teo, C. Y., et al. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chemical Biology & Drug Design, 90(5), 913-925. [Link]

-

Li, J., et al. (2013). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4851. [Link]

-

Teo, C. Y., et al. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. [Link]

-

Carman, L. A., & Creative, C. (2021). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry, 296, 100585. [Link]

-

BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

-

Frontiers in Bioengineering and Biotechnology. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.

-

Piloto, A. M., Fonseca, A. S. C., Costa, S. P. G., & Gonçalves, M. S. T. (2006). Carboxylic fused furans for amino acid fluorescent labelling. Tetrahedron, 62(43), 10165-10173. [Link]

-

Tsou, P., et al. (1988). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. European Journal of Medicinal Chemistry, 23(4), 367-370. [Link]

-

Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-458). Academic Press. [Link]

-

Sharma, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6016. [Link]

-

Krivoshein, A. I., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3749. [Link]

-

ResearchGate. (n.d.). Furan-derived natural products and drugs. [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 163-175.

-

de Oliveira, R. S., & de Oliveira, V. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 4(1), 23-45. [Link]

-

Sharma, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC. [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 143-151.

-

World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives.

-

Wikipedia. (n.d.). Furan. [Link]

-

Lesiak, M., et al. (2024). Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. Polymers in Medicine, 54(1), 25-34. [Link]

-

American Chemical Society. (n.d.). Enzymatic synthesis of furan-based polymers. [Link]

-

ResearchGate. (2022). New furan based amino plastics: synthesis, properties and applications. [Link]

-

BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.

-

SlideShare. (n.d.). Preparation and Properties of Furan.

-

Wang, S., et al. (2008). Design of peptide inhibitors for furin based on the C-terminal fragment of histone H1.2. Acta Biochimica et Biophysica Sinica, 40(10), 882-888. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

-

BenchChem. (2025). Fluorescent Probes for Amino Acids: A Technical Guide for Researchers.

Sources

- 1. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijabbr.com [ijabbr.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Significance of β-Amino Acids

This guide provides an in-depth exploration of the structural significance of β-amino acids for researchers, scientists, and drug development professionals. We will delve into the unique conformational properties of these building blocks and how they are leveraged to design peptides with enhanced stability and novel functions.

Part 1: The Unique Structural Landscape of β-Amino Acids

Introduction to β-Amino Acids: Beyond the α-Carbon

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in their backbone.[1][2][3] This seemingly minor alteration, the separation of the amino and carboxyl termini by two carbon atoms instead of one, introduces significant changes to the molecule's stereochemistry and conformational possibilities.[1][2][3] While α-peptides are susceptible to rapid degradation by proteases, peptides composed of or containing β-amino acids exhibit remarkable resistance to enzymatic hydrolysis, a crucial advantage for therapeutic applications.[4][5][6]

Stereochemical Diversity: A Richer Palette for Design

The presence of two stereocenters in many β-amino acids (at the α and β carbons) gives rise to a greater number of possible stereoisomers compared to α-amino acids.[1][2] For a given side chain, there can be up to four diastereoisomers, expanding the chemical space available for molecular design.[1][2] This increased stereochemical diversity allows for precise control over the spatial arrangement of functional groups, which is critical for effective interaction with biological targets.[7] The two main types of β-amino acids are classified based on the position of the side chain: β²-amino acids have the substituent on the carbon adjacent to the carbonyl group, while β³-amino acids have it on the carbon next to the amino group.[6]

Conformational Preferences: The Gauche Effect and Its Implications

The additional carbon-carbon bond in the backbone of β-amino acids introduces greater conformational flexibility.[8][9] The torsion angle around the Cα-Cβ bond (θ) can adopt either a gauche or trans conformation. Alkyl substituents on the α and β carbons tend to favor a gauche conformation, which is a key factor in the formation of well-defined secondary structures in β-peptides.[6] This preference for folded structures is a defining characteristic of β-amino acids and their oligomers.[8]

Part 2: Engineering Peptide Secondary Structures with β-Amino Acids

The World of β-Peptides: Novel Helices, Sheets, and Turns

Oligomers of β-amino acids, known as β-peptides, have a remarkable propensity to form stable secondary structures, including helices, sheets, and turns, even in short sequences.[2][10] These structures are often more stable than their α-peptide counterparts. The types of helices formed by β-peptides are distinct from the α-helix and are classified based on the number of atoms in the hydrogen-bonded ring, such as the 8-helix, 10-helix, 12-helix, and 14-helix.[6] The 14-helix, for instance, is stabilized by hydrogen bonds between the amide proton at position i and the carbonyl group at position i+2.[11]

β-peptides can also form stable sheet structures, which are crucial for creating more complex folded architectures.[12] The design of these sheets often involves the use of conformationally constrained cyclic β-amino acids.[13]

Hybrid α,β-Peptides: Modulating Structure and Function

Incorporating β-amino acids into α-peptides creates hybrid α,β-peptides, which can exhibit properties of both parent structures.[14][15] This strategy allows for the fine-tuning of peptide conformation, stability, and biological activity.[7][15] Even a single β-amino acid substitution can significantly enhance proteolytic stability while maintaining the desired biological function.[15][16] The ability to create α/β-peptides that mimic the structures of bioactive α-peptides has opened new avenues for drug development.[15]

Characterization Techniques: A Guide to NMR and X-ray Crystallography

The three-dimensional structures of β-peptides and α,β-peptides are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

-

NMR Spectroscopy: Provides detailed information about the solution-state conformation of peptides.[17][18] Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine through-space proton-proton distances, which are then used to calculate the peptide's structure.[17][18]

-

X-ray Crystallography: Offers high-resolution structural information of peptides in their solid state.[19][20] This technique has been instrumental in visualizing the precise atomic arrangements within various β-peptide secondary and tertiary structures.[19][20][21]

Part 3: The Functional Significance of β-Amino Acid-Containing Peptides

Enhanced Proteolytic Stability: A Key Advantage in Drug Design

One of the most significant advantages of β-peptides is their exceptional stability against degradation by proteases.[4][5][22] This resistance is attributed to the altered backbone structure, which is not recognized by the active sites of these enzymes. This enhanced stability translates to a longer half-life in biological systems, a highly desirable property for therapeutic peptides.[6]

Table 1: Comparative Proteolytic Stability of α-Peptides vs. β-Peptides

| Peptide Type | Enzyme | Degradation | Reference |

| α-Peptide | Pronase | Complete cleavage within minutes | [5] |

| β-Peptide | Pronase | No degradation after 48 hours | [5] |

| α,β-Peptide | Chymotrypsin | Slow degradation at α-α linkages | [4] |

Peptidomimetics in Drug Discovery: From Enzyme Inhibitors to Receptor Ligands